4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both a thiazole and a triazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the triazole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl 2-bromoacetate with thiosemicarbazide can yield the thiazole ring, which can then be further reacted with hydrazine derivatives to introduce the triazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new drugs with anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid: Lacks the ethyl group at the 4-position.
4-ethyl-2-(1H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid: Isomer with a different position of the nitrogen atom in the triazole ring.
Uniqueness
4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the ethyl group and the specific arrangement of the thiazole and triazole rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
4-ethyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c1-2-4-5(8(13)14)15-7(11-4)6-9-3-10-12-6/h3H,2H2,1H3,(H,13,14)(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCIZZVMWXOUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C2=NC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499649-10-3 |
Source
|
Record name | 4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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